Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Regioisomeric impurity profiling Ticagrelor intermediate synthesis P2Y12 antagonist development

Procure trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (CAS 1157692-93-7) as a high-purity, regioisomeric reference standard critical for Ticagrelor generic development and MAO inhibitor SAR studies. Its distinct 2,5-difluoro substitution pattern is essential for quantifying a specific impurity pathway from starting material contamination, a task where generic 3,4-difluoro analogs are ineffective. Ensure your ANDA/DMF submissions are compliant by specifying ISO17034-certified material with full characterization data (NMR, MS, HPLC). Stereochemically and regioisomerically defined, this compound guarantees the accuracy of method validation and pharmacological research. Non-certified or substituted material will compromise your regulatory and scientific outcomes.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13057160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C9H9F2N/c10-5-1-2-8(11)6(3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1
InChIKeyGKCSCAZEVIMQGV-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine — Procurement Guide for Ticagrelor Impurity 274 and MAO Inhibitor Scaffold


Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (CAS 1157692-93-7 for the trans isomer; CAS 1415905-52-0 for the (1R,2S) enantiomer) is a cyclopropylamine derivative featuring a 2,5-difluorophenyl substituent on the cyclopropane ring . This compound belongs to the class of fluorinated phenylcyclopropylamines, which are established as structural analogs of tranylcypromine (trans-2-phenylcyclopropylamine), the classic monoamine oxidase (MAO) inhibitor [1]. It is also a designated positional isomer impurity (Ticagrelor Impurity 274) of the key intermediate in the synthesis of Ticagrelor (Brilinta®), distinguished by its 2,5-difluoro substitution pattern versus the 3,4-difluoro pattern present in the active pharmaceutical ingredient [2].

Why Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine Cannot Be Substituted by Generic Cyclopropylamine Analogs


Generic substitution fails for trans-2-(2,5-difluorophenyl)cyclopropan-1-amine because its functional identity is defined by a specific combination of regioisomeric substitution pattern, stereochemical configuration, and application context that cannot be replicated by structurally similar cyclopropylamine analogs. In the context of Ticagrelor analytical reference standards, this compound is a positional isomer impurity that typically arises from regioisomeric impurities (2,5-difluorobenzaldehyde) in starting materials during industrial synthesis—substituting with a generic 3,4-difluoro analog fails to detect or quantify this specific impurity pathway, compromising regulatory compliance in ANDA filings and method validation . In the context of MAO inhibition SAR studies, the trans stereochemical configuration is essential: cis-analogs exhibit 10–100 fold lower activity against MAO A and distinct selectivity profiles, meaning stereochemical substitution fundamentally alters the pharmacological outcome [1]. Furthermore, commercial availability varies substantially by stereochemical purity and characterization documentation—regulatory-grade impurity standards require ISO17034 certification and full characterization data that generic research-grade analogs do not provide [2].

Quantitative Differentiation Evidence: Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine vs. Closest Analogs


Positional Isomer Differentiation: 2,5-Difluoro vs. 3,4-Difluoro Substitution Pattern

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a positional isomer of the active Ticagrelor intermediate, distinguished by the 2,5-difluoro substitution pattern on the phenyl ring versus the 3,4-difluoro pattern present in (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the key intermediate in Ticagrelor synthesis [1]. This specific regioisomer is designated as Ticagrelor Impurity 274 and arises from regioisomeric impurities (2,5-difluorobenzaldehyde) in the starting material, necessitating dedicated analytical reference standards for impurity control and rejection strategies during Chemistry, Manufacturing, and Controls (CMC) .

Regioisomeric impurity profiling Ticagrelor intermediate synthesis P2Y12 antagonist development

Analytical Reference Standard Purity Specifications: CATO ISO17034-Certified vs. General Research-Grade Material

CATO Research Chemicals supplies trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (designated Ticagrelor Impurity 156, CAS 1415905-52-0) with purity >95% and full characterization under ISO17034 standard reference material producer accreditation, providing comprehensive documentation including NMR, MS, HPLC, IR, and structural conformance reports [1]. In contrast, general research-grade suppliers offer this compound at 98% purity (HPLC) without the ISO17034 certification or full characterization documentation required for regulatory submissions . The CATO standard is specifically packaged for analytical reference use with stability validation (3-year shelf life at 2–8°C) and traceability documentation that meets pharmacopeial requirements for ANDA filings .

Pharmaceutical impurity reference standards ISO17034 certification ANDA regulatory filing

Stereochemical Differentiation: Trans vs. Cis Configuration Impact on MAO Inhibition

In the broader fluorinated phenylcyclopropylamine class, the trans configuration is a critical determinant of MAO inhibitory potency. A systematic study of 2-aryl-2-fluoro-cyclopropylamines demonstrated that trans-compounds are low micromolar inhibitors of both MAO A and MAO B with moderate MAO A selectivity, while the corresponding cis-analogs exhibit 10–100 times lower activity against MAO A [1]. Specifically, trans-compounds showed IC50 values in the low micromolar range for MAO A, whereas cis-compounds were markedly less potent against MAO A but displayed MAO B selectivity [2]. For MAO B inhibition, trans- and cis-compounds were more comparable in potency, but the selectivity profile diverges substantially—cis-compounds can exhibit selectivity ratios (MAO A:MAO B) as low as 1:27 versus 7:1 for optimized trans-analogs [3].

Monoamine oxidase inhibition Structure-activity relationship Stereochemical pharmacology

Ticagrelor Impurity Nomenclature Differentiation: Impurity 274/156 vs. Impurity 203/28

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine exists under multiple impurity designations depending on the stereochemical specification and regulatory filing context. Ticagrelor Impurity 274 (CAS 1157692-93-7) refers to the trans isomer, while Ticagrelor Impurity 156 (CAS 1415905-52-0) specifies the (1R,2S) enantiomer . In contrast, Ticagrelor Impurity 203 (CAS 1157692-93-7) is chemically identical to the trans isomer but supplied with different characterization documentation compliant with specific regulatory guidelines [1]. The key differentiation is that Impurity 156 is supplied with ISO17034 certification and full characterization data (NMR, MS, HPLC, IR) suitable for ANDA filings, whereas Impurity 203 is supplied with characterization data compliant with pharmacopeial guidelines but may not include the same certification level [2].

Pharmaceutical impurity tracking CAS registry differentiation Regulatory reference standards

Electron-Withdrawing Aryl Substitution Effect: Fluorine Position Impact on MAO A Potency

Within the trans-phenylcyclopropylamine class, electron-withdrawing aryl substituents increase MAO A inhibitory potency, whereas electron-donating groups (e.g., methyl, methoxy) have no significant influence [1]. The 2,5-difluoro substitution pattern introduces two electron-withdrawing fluorine atoms, which is expected to enhance MAO A inhibitory potency relative to unsubstituted tranylcypromine. This class-level SAR is established through systematic evaluation of fluorinated phenylcyclopropylamines: the best MAO A/MAO B selectivity (7:1) in the trans-series was observed with a para-trifluoromethyl substituent, while aromatic ring substitution had essentially no effect on MAO B inhibition [2].

Quantitative structure-activity relationship Electron-withdrawing substituents MAO A inhibitor optimization

Analytical Purity and Characterization Depth: Aromsyn NLT 98% vs. Leyan 98% HPLC

Aromsyn supplies trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (CAS 1415905-52-0) with purity NLT 98% and provides batch-specific Certificates of Analysis (COA) with structural confirmation data, supporting scale from gram to kilogram quantities for research and industrial applications . Leyan offers the same compound at 98% purity (HPLC) in 100 mg to 1 g quantities, but documentation scope varies . The differentiation lies in the availability of kilo-scale production and tailored COA documentation for specific application requirements, which matters for industrial procurement where batch-to-batch consistency and scalable supply are critical decision factors.

Chemical purity specifications Batch analysis certificates Procurement quality assurance

Procurement-Critical Application Scenarios for Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine


Ticagrelor ANDA/DMF Filing: ISO17034-Certified Impurity Reference Standard

When developing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic Ticagrelor, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (Ticagrelor Impurity 156, CAS 1415905-52-0) is required as a reference standard for identifying and quantifying the 2,5-difluoro regioisomeric impurity that arises from 2,5-difluorobenzaldehyde in starting materials [1]. Procurement of ISO17034-certified material (e.g., CATO Impurity 156) with full characterization documentation (NMR, MS, HPLC, IR, structural conformance reports) satisfies regulatory expectations for impurity method validation and quality control release testing. This is non-substitutable with generic 3,4-difluoro analogs or non-certified research-grade material due to the specific regulatory requirement for impurity-specific reference standards with documented traceability [2].

Analytical Method Development for Ticagrelor Impurity Profiling

For analytical laboratories developing HPLC, UPLC, or LC-MS/MS methods for Ticagrelor impurity profiling, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine serves as a critical impurity marker for method validation and system suitability testing [1]. Its distinct chromatographic retention time (governed by the 2,5-difluoro substitution pattern versus the 3,4-difluoro API intermediate) enables specific identification of regioisomeric contamination. Material with defined purity (NLT 98%, as supplied by Aromsyn) and full characterization data supports accurate quantification and linearity assessment [2]. Using non-certified or incorrectly specified stereochemical material introduces quantification error and may invalidate method robustness studies for regulatory submission.

MAO Inhibition SAR Studies: Fluorinated Tranylcypromine Analog Screening

In structure-activity relationship (SAR) investigations of MAO inhibitors based on the tranylcypromine pharmacophore, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine provides a probe for evaluating the combined effects of trans stereochemistry and dual electron-withdrawing 2,5-difluoro substitution on MAO A and MAO B inhibitory potency [1]. Class-level data demonstrate that trans-configuration compounds exhibit 10–100 fold higher MAO A potency than cis-analogs, and that electron-withdrawing aryl substituents enhance MAO A inhibition relative to unsubstituted or electron-donating analogs [2]. Procurement of stereochemically defined, high-purity material (>95%) is essential for obtaining interpretable SAR data—contamination with cis-isomer or incorrect regioisomer (e.g., 3,4-difluoro) confounds activity measurements and undermines computational modeling efforts.

Cyclopropylamine Scaffold Diversification in Medicinal Chemistry

As a cyclopropylamine building block with a 2,5-difluorophenyl substituent, this compound is employed in medicinal chemistry for scaffold diversification and lead optimization campaigns targeting neurological disorders [1]. The cyclopropylamine moiety imparts conformational rigidity and metabolic stability, while the 2,5-difluoro substitution pattern offers distinct electronic and lipophilic properties compared to mono-fluorinated, 3,4-difluoro, or unsubstituted phenyl analogs [2]. Procurement at scale (gram to kilogram, as offered by Aromsyn) with batch-specific COA documentation enables reproducible synthesis of compound libraries. The trans stereochemical configuration is critical for maintaining the intended three-dimensional pharmacophore geometry; substitution with cis-isomer or racemic material alters binding interactions with biological targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.